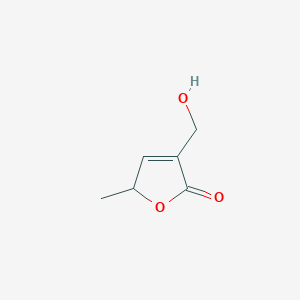
3-(Hydroxymethyl)-5-methylfuran-2(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-5-methylfuran-2(5H)-one is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-methylfuran-2(5H)-one can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF) using Co-based catalysts. This method is highly selective and effective, achieving high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic conversion of biomass-derived feedstocks. This process is not only cost-effective but also environmentally friendly, as it utilizes renewable resources .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-5-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid (FDCA), a valuable monomer for bioplastics.
Reduction: Hydrogenation of the compound can yield 2,5-dimethylfuran, a potential biofuel.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Co-based catalysts are commonly used for the selective oxidation of this compound.
Reduction: Ru-Ir/C catalysts are effective for the hydrogenation process.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products Formed
Oxidation: 2,5-Furandicarboxylic acid (FDCA)
Reduction: 2,5-Dimethylfuran
Substitution: Various substituted furans depending on the reagents used
Scientific Research Applications
3-(Hydroxymethyl)-5-methylfuran-2(5H)-one has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various furan derivatives.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of bioplastics and biofuels.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its oxidation to FDCA involves the adsorption of intermediates on Co-Cu-CNx catalysts, which enhances the oxidative activity . The compound’s biological activities are attributed to its ability to interact with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor to 3-(Hydroxymethyl)-5-methylfuran-2(5H)-one and other valuable chemicals.
2,5-Furandicarboxylic Acid (FDCA): A product of the oxidation of this compound.
2,5-Dimethylfuran: A product of the reduction of this compound and a potential biofuel.
Uniqueness
Its ability to undergo selective oxidation and reduction reactions makes it a valuable intermediate in the synthesis of bioplastics and biofuels .
Properties
CAS No. |
6277-49-2 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(3-7)6(8)9-4/h2,4,7H,3H2,1H3 |
InChI Key |
ILVYRDRXXOFFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(=O)O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



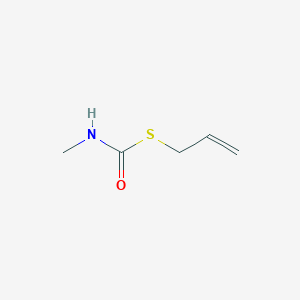
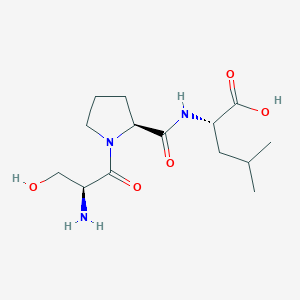

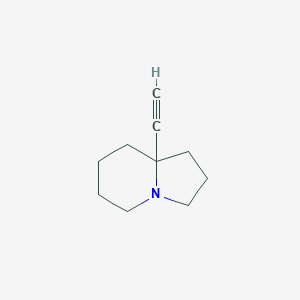
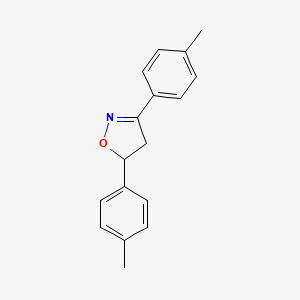
![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
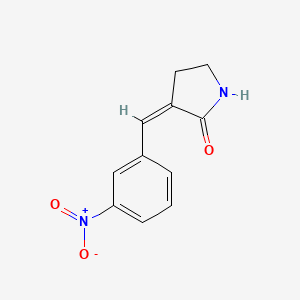
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)


![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12904830.png)
![5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
